2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and an ethylamine side chain at position 3, forming a hydrochloride salt (CAS: 1082584-63-1) .
Molecular Formula: C₇H₁₂ClN₃O
Molecular Weight: 189.65 g/mol .
Applications: Primarily used as an intermediate in synthesizing pharmaceuticals and agrochemicals due to its heterocyclic reactivity and metabolic stability .
Properties
IUPAC Name |
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-4-3-6-9-7(11-10-6)5-1-2-5;/h5H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNSOIQENFQKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679286 | |
| Record name | 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082584-63-1, 1263093-99-7 | |
| Record name | 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives.
Scientific Research Applications
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may serve as a lead compound for the development of new drugs.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Material Science: Oxadiazole derivatives are used in the development of materials with unique properties, such as fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine Hydrochloride
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride
- CAS : 1245569-30-5 .
- Molecular Formula : C₁₀H₁₁Cl₂N₃O
- Molecular Weight : 260.12 g/mol .
- Key Differences : The 4-chlorophenyl substituent introduces aromaticity and higher lipophilicity (logP), likely enhancing membrane permeability but reducing aqueous solubility .
2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine Hydrochloride
Modifications to the Amine Side Chain
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
- CAS : N/A .
- Molecular Formula : C₁₁H₁₈ClN₃O
- Molecular Weight : 243.74 g/mol (estimated).
- Key Differences : Replacement of ethylamine with piperidine introduces a cyclic amine, enhancing basicity and altering solubility profiles. This modification may improve CNS penetration due to increased lipophilicity .
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride
Biological Activity
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride, also known by its CAS number 1263093-99-7, is a compound belonging to the oxadiazole class. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
- Molecular Formula : C7H12ClN3O
- Molecular Weight : 189.64 g/mol
- IUPAC Name : 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
- Structure : The compound features a cyclopropyl group attached to an oxadiazole ring, which is significant for its biological activity.
Synthesis Methods
The synthesis of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves cyclization reactions of amidoximes with carboxylic acids or their derivatives. A common method utilizes amidoximes and isatoic anhydrides in a NaOH-DMSO medium at ambient temperature.
Anticancer Activity
Oxadiazoles are also recognized for their anticancer potential. Preliminary studies suggest that 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride may exhibit cytotoxic effects against cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Example A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Example B | U251 (human glioblastoma) | <10 |
These values suggest that modifications in the oxadiazole structure can significantly influence anticancer activity .
The mechanism by which oxadiazoles exert their biological effects often involves interaction with specific cellular targets:
- Inhibition of DNA synthesis : Certain oxadiazoles interfere with nucleic acid synthesis in pathogens.
- Apoptosis induction : Some derivatives induce programmed cell death in cancer cells through various pathways.
Study on Anticancer Properties
A recent study evaluated various oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that structural modifications significantly impacted the compounds' potency:
- Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.
Comparative Analysis with Other Compounds
A comparative study of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride with other known oxadiazole derivatives revealed similar mechanisms of action but varying degrees of efficacy:
| Compound | Class | Activity Level |
|---|---|---|
| Compound X | Oxadiazole | High |
| Compound Y | Oxadiazole | Moderate |
| 2-(5-Cyclopropyl...) | Oxadiazole | Pending |
Q & A
Q. How can experimental phasing techniques improve structural analysis of macromolecular complexes involving this compound?
- Methodological Answer :
- Macromolecular Crystallography : Use SHELXE for density modification in low-resolution (3–4 Å) structures. Combine with molecular replacement (Phaser) if homologs exist .
- Cryo-EM : For flexible targets, apply single-particle analysis to resolve binding poses in ligand-protein complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
